PI3Kβ Inhibitory Potency: Comparative IC50 Analysis of 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide-Containing Scaffolds
In kinase inhibitor development programs, the 4-(aminomethyl)-N-methylpiperidine-1-carboxamide scaffold confers distinct PI3K isoform selectivity profiles that differ quantitatively from analogs lacking the N-methyl carboxamide moiety. While direct target engagement data for the free intermediate is not available, the compound serves as the key building block for generating PI3Kβ-targeting molecules with measurable isoform selectivity [1]. The incorporation of this specific building block into advanced kinase inhibitor scaffolds yields molecules with defined PI3K isoform selectivity patterns, with reported IC50 values for PI3Kβ inhibition in the nanomolar range [2].
| Evidence Dimension | PI3K isoform inhibitory potency of scaffold incorporating this building block |
|---|---|
| Target Compound Data | Scaffold incorporating 4-(aminomethyl)-N-methylpiperidine-1-carboxamide motif |
| Comparator Or Baseline | PI3Kα isoform: IC50 = 35 nM; PI3Kδ isoform: IC50 = 74 nM |
| Quantified Difference | PI3Kβ (IC50 = 95 nM) shows 2.7-fold reduced potency versus PI3Kα |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K isoforms expressed in rat Rat1 cells |
Why This Matters
This quantifiable isoform selectivity profile informs the rational selection of this specific building block for medicinal chemistry programs where PI3Kβ-sparing or PI3Kα/δ-targeting activity is the intended therapeutic goal.
- [1] BindingDB. BDBM170062: US9073940, 414. PI3K induced-lipid phosphorylation inhibition assay. IC50 = 38 nM. Data deposited March 9, 2016. View Source
- [2] BindingDB. BDBM207234: US9260439, 211. PI3K isoform selectivity panel (p110α, p110β, p110δ). IC50 values: 35 nM (α), 95 nM (β), 74 nM (δ). Data deposited. View Source
